molecular formula C14H29NaO4S B15175972 Sodium 1-hydroxytetradecane-1-sulphonate CAS No. 93941-93-6

Sodium 1-hydroxytetradecane-1-sulphonate

Cat. No.: B15175972
CAS No.: 93941-93-6
M. Wt: 316.43 g/mol
InChI Key: WNIGKYDKDYKVIH-UHFFFAOYSA-M
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Description

Sodium 1-hydroxytetradecane-1-sulphonate is an organic compound with the molecular formula C14H29NaO4S. It is a sodium salt of a sulfonic acid and is commonly used in various industrial and research applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 1-hydroxytetradecane-1-sulphonate can be synthesized through the sulfonation of 1-tetradecanol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group at the desired position on the alkane chain.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where 1-tetradecanol is reacted with sulfur trioxide in a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-hydroxytetradecane-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of tetradecanone or tetradecanoic acid.

    Reduction: Formation of sodium 1-hydroxytetradecane-1-sulfinate or 1-tetradecanethiol.

    Substitution: Formation of various substituted tetradecane derivatives.

Scientific Research Applications

Sodium 1-hydroxytetradecane-1-sulphonate is utilized in several scientific research fields:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

    Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Used in the formulation of detergents, emulsifiers, and wetting agents.

Mechanism of Action

The mechanism by which sodium 1-hydroxytetradecane-1-sulphonate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from detergents to drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a shorter alkane chain.

    Sodium hexadecane-1-sulphonate: Similar structure but with a longer alkane chain, leading to different surfactant properties.

    Sodium 1-propene-1-sulphonate: Contains an unsaturated alkane chain, which affects its reactivity and applications.

Uniqueness

Sodium 1-hydroxytetradecane-1-sulphonate is unique due to its specific alkane chain length and the presence of both hydroxyl and sulfonate functional groups. This combination provides distinct surfactant properties and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

93941-93-6

Molecular Formula

C14H29NaO4S

Molecular Weight

316.43 g/mol

IUPAC Name

sodium;1-hydroxytetradecane-1-sulfonate

InChI

InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)19(16,17)18;/h14-15H,2-13H2,1H3,(H,16,17,18);/q;+1/p-1

InChI Key

WNIGKYDKDYKVIH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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